molecular formula C20H24N6O B12993074 (s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide

(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide

Cat. No.: B12993074
M. Wt: 364.4 g/mol
InChI Key: VWWVDRUMIVMLNJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the propyl group and the pyrazinyl piperidine moiety. Common reagents used in these reactions include:

  • Benzimidazole precursors
  • Alkylating agents for the propyl group
  • Pyrazine derivatives
  • Piperidine derivatives

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

  • Catalysts to accelerate the reaction
  • Solvents to dissolve reactants and control reaction temperature
  • Purification techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole derivatives
  • Pyrazine derivatives
  • Piperidine derivatives

Uniqueness

(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

(3S)-N-(1-propylbenzimidazol-2-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H24N6O/c1-2-11-26-17-8-4-3-7-16(17)23-20(26)24-19(27)15-6-5-12-25(14-15)18-13-21-9-10-22-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,23,24,27)/t15-/m0/s1

InChI Key

VWWVDRUMIVMLNJ-HNNXBMFYSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)[C@H]3CCCN(C3)C4=NC=CN=C4

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCN(C3)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.